

1,3-Dimyristoyl-glycerol-d5 stability and storage conditions

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Compound of Interest

Compound Name: 1,3-Dimyristoyl-glycerol-d5

Cat. No.: B15558116

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Technical Support Center: 1,3-Dimyristoyl-glycerol-d5

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and use of **1,3-Dimyristoyl-glycerol-d5**. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **1,3-Dimyristoyl-glycerol-d5**?

A1: Proper storage is crucial to maintain the integrity of **1,3-Dimyristoyl-glycerol-d5**. As a saturated lipid, it is relatively stable in powder form. For long-term stability, it should be stored at -20°C.

Q2: What is the expected stability of **1,3-Dimyristoyl-glycerol-d5** under the recommended storage conditions?

A2: When stored as a powder at -20°C, **1,3-Dimyristoyl-glycerol-d5** is stable for at least one year. Solutions of the lipid in an appropriate organic solvent can be stored at -20°C for up to one month or at -80°C for up to six months.^[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into smaller, single-use vials.

Q3: What type of container should I use to store solutions of **1,3-Dimyristoyl-glycerol-d5**?

A3: Solutions of **1,3-Dimyristoyl-glycerol-d5** in organic solvents should always be stored in glass vials with Teflon-lined caps. Plastic containers are not recommended as plasticizers can leach into the solvent and contaminate the standard.

Q4: How should I handle the powdered form of **1,3-Dimyristoyl-glycerol-d5**?

A4: Before opening the container, allow it to warm to room temperature to prevent condensation from accumulating on the cold powder, which could lead to hydrolysis. Once at room temperature, you can open the vial and weigh out the desired amount.

Q5: In which solvents is **1,3-Dimyristoyl-glycerol** soluble?

A5: **1,3-Dimyristoyl-glycerol** is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.

Stability and Storage Conditions Summary

Form	Storage Temperature	Shelf Life	Container Type
Powder	-20°C	≥ 1 year	Glass vial
Organic Solution	-20°C	1 month	Glass vial with Teflon-lined cap
-80°C	6 months	Glass vial with Teflon-lined cap	

Troubleshooting Guide

This guide addresses common issues that may arise during the use of **1,3-Dimyristoyl-glycerol-d5** as an internal standard in mass spectrometry-based lipidomics.

Issue 1: Low or No Signal from the Internal Standard

- Possible Cause: Degradation of the standard due to improper storage or handling.

- Solution: Ensure the standard has been stored at the recommended temperature and handled according to the guidelines above. Prepare fresh dilutions from a new aliquot or vial if degradation is suspected.
- Possible Cause: Incomplete solubilization.
 - Solution: Ensure the lipid is fully dissolved in the chosen solvent. Gentle vortexing or sonication may aid dissolution. Visually inspect the solution for any particulate matter.
- Possible Cause: Ion suppression from matrix components.
 - Solution: Optimize chromatographic separation to resolve the internal standard from interfering matrix components.^[2] Diluting the sample may also help to reduce matrix effects.^[2] A post-extraction spike experiment can be performed to evaluate the extent of ion suppression.^[2]

Issue 2: Inaccurate or Inconsistent Quantification

- Possible Cause: Chromatographic isotope effect causing retention time shifts.
 - Solution: Deuterated standards may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.^[3] It is important to verify the retention times of both the analyte and the internal standard and set the integration windows accordingly. While complete co-elution may not always be possible, optimizing the chromatographic gradient can minimize the shift.^[3]
- Possible Cause: Isotopic exchange (H/D exchange).
 - Solution: Deuterium atoms on the glycerol backbone of **1,3-Dimyristoyl-glycerol-d5** are generally stable. However, if the solvent contains exchangeable protons (e.g., water, methanol) and the analytical conditions are harsh, back-exchange could occur.^[4] Whenever possible, use aprotic solvents for reconstitution and storage if this is a concern.
- Possible Cause: Presence of non-deuterated impurity in the standard.
 - Solution: The presence of the non-deuterated form (D0) as an impurity will lead to an overestimation of the analyte. Always check the certificate of analysis for the isotopic purity of the standard.

Experimental Protocols

Detailed Methodology: Quantification of Diacylglycerols in a Biological Matrix using 1,3-Dimyristoyl-glycerol-d5 as an Internal Standard

This protocol outlines a general workflow for the extraction and analysis of diacylglycerols from a biological sample, such as plasma or cell lysate, using LC-MS.

1. Sample Preparation and Lipid Extraction (Folch Method)

- To a 1.5 mL glass tube, add 100 μ L of the biological sample (e.g., plasma).
- Spike the sample with a known amount of **1,3-Dimyristoyl-glycerol-d5** solution (e.g., 10 μ L of a 10 μ g/mL solution in chloroform/methanol 2:1, v/v).
- Add 2 mL of a cold chloroform/methanol mixture (2:1, v/v).
- Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Add 400 μ L of 0.9% NaCl solution to induce phase separation.
- Vortex for 30 seconds and centrifuge at 2000 x g for 5 minutes at 4°C.
- Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
- Dry the lipid extract under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable volume (e.g., 100 μ L) of the initial mobile phase for LC-MS analysis.

2. LC-MS/MS Analysis

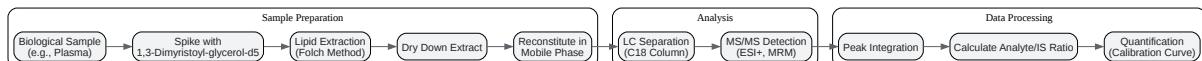
- Chromatographic Separation:
 - Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.7 μ m particle size).

- Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[5]
 - Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[5]
 - Gradient: A typical gradient starts with a low percentage of mobile phase B and gradually increases to elute more hydrophobic lipids.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 55°C.[5]
- Mass Spectrometry Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.
 - MRM Transitions: Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for the target diacylglycerol species and for **1,3-Dimyristoyl-glycerol-d5**.

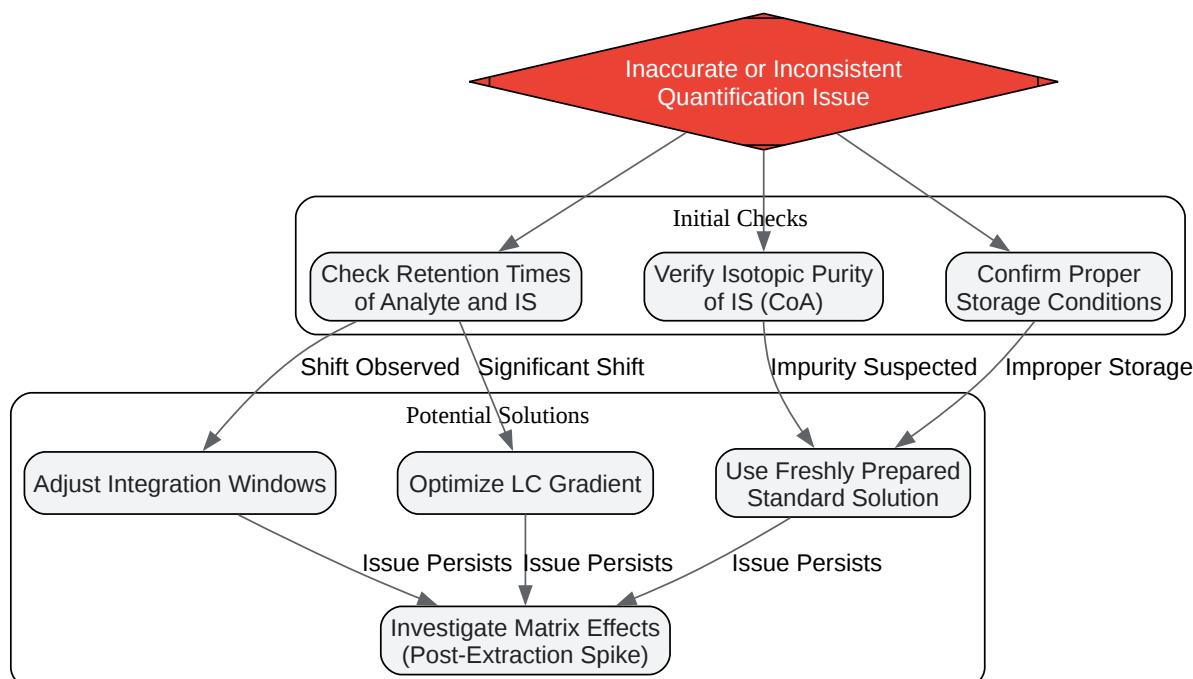
3. Data Analysis

- Integrate the peak areas for the endogenous diacylglycerols and the **1,3-Dimyristoyl-glycerol-d5** internal standard.
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Quantify the concentration of the endogenous diacylglycerols by comparing these ratios to a calibration curve constructed using known concentrations of non-deuterated 1,3-Dimyristoyl-glycerol standards.

Visualizations

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Caption: A generalized experimental workflow for the quantification of diacylglycerols using a deuterated internal standard.

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